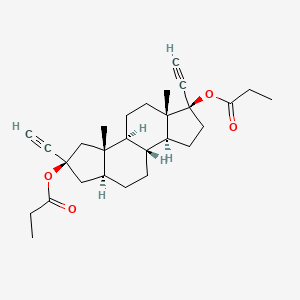
Anordrin
Descripción general
Descripción
Anordrin, también conocido como 2α,17α-dietilinil-A-nor-5α-androstano-2β,17β-diol dipropionato, es un modulador selectivo del receptor de estrógeno (SERM) esteroideo sintético. Se utiliza principalmente en China como un anticonceptivo de emergencia. This compound tiene tanto actividad estrogénica débil como antiestrogénica y es el anticonceptivo de emergencia más utilizado en China .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Anordrin se sintetiza a través de una serie de reacciones químicas que comienzan a partir de precursores esteroideosLas condiciones de reacción generalmente implican el uso de bases fuertes y grupos protectores para garantizar reacciones selectivas en las posiciones deseadas .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye múltiples pasos de purificación, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos etilinil, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos etilinil en grupos etilo, alterando la actividad del compuesto.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales en la columna vertebral esteroide se reemplazan con otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas distintas .
Aplicaciones Científicas De Investigación
Anordrin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los moduladores selectivos del receptor de estrógeno esteroideos.
Biología: Investigado por sus efectos en la biología reproductiva y la regulación hormonal.
Medicina: Se utiliza principalmente como un anticonceptivo de emergencia.
Industria: Utilizado en el desarrollo de nuevas formulaciones anticonceptivas y terapias hormonales.
Mecanismo De Acción
Anordrin ejerce sus efectos al unirse a los receptores de estrógeno, donde actúa como agonista y antagonista, dependiendo del tipo de tejido. No se une a los receptores de andrógenos o progesterona. En animales, this compound tiene efectos antigonadotropos, inhibiendo la espermatogénesis y provocando la atrofia de los órganos reproductivos. Su metabolito activo, anordiol, tiene una actividad estrogénica similar pero más potente. Los efectos abortivos de this compound están bloqueados por la estradiol suplementaria, lo que indica su acción como antiestrogeno .
Compuestos similares:
Tamoxifeno: Otro modulador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama. A diferencia de this compound, Tamoxifeno se usa ampliamente fuera de China.
Raloxifeno: Se utiliza para el tratamiento de la osteoporosis y la prevención del cáncer de mama. Tiene un perfil de efectos secundarios diferente en comparación con this compound.
Clomifeno: Se utiliza para tratar la infertilidad en las mujeres. Tiene efectos tanto estrogénicos como antiestrogénicos similares a this compound.
Singularidad de this compound: this compound es único en su doble actividad como agonista y antagonista del receptor de estrógeno, dependiendo del tejido. Su uso principal como anticonceptivo de emergencia en China y su capacidad para mitigar los efectos secundarios de otros medicamentos sin alterar su eficacia lo diferencia de otros moduladores selectivos del receptor de estrógeno .
Comparación Con Compuestos Similares
Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment. Unlike Anordrin, Tamoxifen is widely used outside China.
Raloxifene: Used for osteoporosis treatment and breast cancer prevention. It has a different side effect profile compared to this compound.
Clomiphene: Used to treat infertility in women. It has both estrogenic and antiestrogenic effects similar to this compound.
Uniqueness of this compound: this compound is unique in its dual activity as both an estrogen receptor agonist and antagonist, depending on the tissue. Its primary use as an emergency contraceptive in China and its ability to mitigate side effects of other drugs without altering their efficacy sets it apart from other selective estrogen receptor modulators .
Propiedades
IUPAC Name |
[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECSYBNZHIVHW-LKADTRSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872682 | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56470-64-5 | |
| Record name | Anordrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56470-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anordrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANORDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



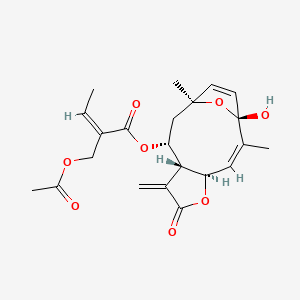
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-[(1R)-1-(5-hydroxy-5-methylhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232637.png)

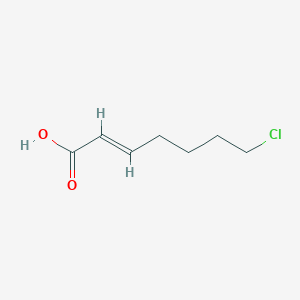

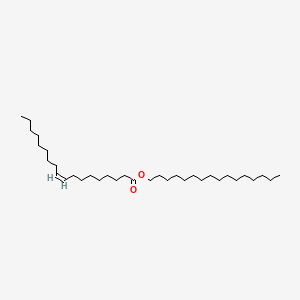
![(2E,4E)-5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1232643.png)
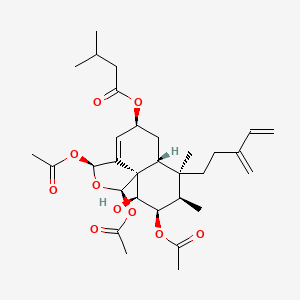
![2-[[5,6-bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B1232647.png)
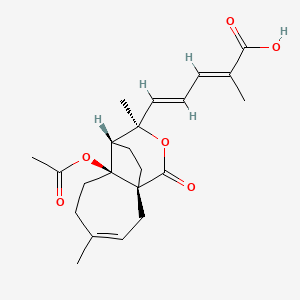
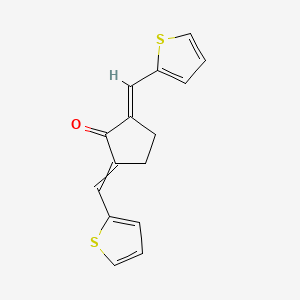

![5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1232653.png)
